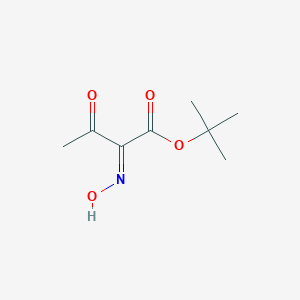
Gliceril éter-3
Descripción general
Descripción
2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol: is a chemical compound with the molecular formula C₉H₂₀O₆ and a molecular weight of 224.25 g/mol . It is known for its unique structure, which includes three ethylene glycol units connected to a central propane backbone. This compound is often used in various industrial and scientific applications due to its chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol is used as a solvent and intermediate in various chemical reactions. Its unique structure makes it a valuable compound in the synthesis of complex molecules .
Biology: In biological research, this compound is used as a cryoprotectant to preserve biological samples at low temperatures. Its ability to form hydrogen bonds with water molecules helps prevent the formation of ice crystals, which can damage cells and tissues .
Medicine: In the medical field, 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol is used in the formulation of pharmaceuticals and cosmetic products . Its non-toxic nature and ability to enhance the solubility of active ingredients make it a valuable excipient .
Industry: Industrially, this compound is used in the production of polymers and resins . Its ability to act as a cross-linking agent improves the mechanical properties of these materials .
Mecanismo De Acción
Target of Action
Glycereth-3 primarily targets the skin, functioning as a skin-conditioning agent . It is reported to enhance the appearance and feel of the skin by increasing its hydration, reducing roughness, and improving the overall health of the skin .
Mode of Action
Glycereth-3 interacts with the skin by acting as a humectant . It attracts water to the skin, helping to lock in moisture and maintain skin hydration . This interaction results in improved skin texture and reduced dryness .
Biochemical Pathways
By attracting and retaining water in the skin, Glycereth-3 likely impacts the balance of water and electrolytes in the skin, which is crucial for maintaining skin health and function .
Pharmacokinetics
Its distribution would be localized to the area of application, and any metabolism or excretion would likely occur through local enzymatic processes in the skin .
Result of Action
The primary result of Glycereth-3’s action is improved skin hydration and texture . By attracting and retaining water in the skin, Glycereth-3 helps to maintain skin hydration, reduce dryness, and improve the overall feel and appearance of the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glycereth-3. Factors such as temperature, humidity, and pH can affect the compound’s ability to attract and retain water, thereby influencing its effectiveness as a humectant . Additionally, the presence of other ingredients in a formulation can impact the stability and function of Glycereth-3 .
Análisis Bioquímico
Biochemical Properties
Glycereth-3 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It is known to interact with skin proteins, enhancing hydration and improving the skin barrier function. The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, thereby retaining moisture in the skin . Additionally, Glycereth-3 can interact with enzymes involved in lipid metabolism, potentially influencing the skin’s lipid barrier.
Cellular Effects
Glycereth-3 affects various types of cells and cellular processes. In keratinocytes, the primary cell type in the epidermis, Glycereth-3 enhances cell hydration and promotes a healthy skin barrier. It influences cell signaling pathways related to hydration and barrier function, such as the aquaporin pathways, which are crucial for water transport in cells . Furthermore, Glycereth-3 may impact gene expression related to skin hydration and lipid synthesis, contributing to overall skin health.
Molecular Mechanism
At the molecular level, Glycereth-3 exerts its effects through several mechanisms. It binds to water molecules via hydrogen bonding, which helps retain moisture in the skin. This binding interaction is crucial for its role as a humectant. Additionally, Glycereth-3 may inhibit enzymes that degrade the skin’s natural moisturizing factors, thereby enhancing skin hydration . It also activates certain enzymes involved in lipid synthesis, promoting a healthy lipid barrier.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol typically involves the reaction of 1,2,3-propanetriol (glycerol) with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide , to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 100-150°C and a pressure of 1-2 atm .
Industrial Production Methods: In industrial settings, the production of 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high yield and purity of the compound. The reaction is monitored using various analytical techniques to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler alcohols or other reduced products.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes , while reduction can produce alcohols .
Comparación Con Compuestos Similares
Glycerol: Similar to 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol, glycerol has three hydroxyl groups but lacks the ethylene glycol units.
Triethylene Glycol: This compound has a similar structure but with three ethylene glycol units connected linearly without the central propane backbone.
Uniqueness: 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol is unique due to its combination of a central propane backbone with three ethylene glycol units. This structure imparts unique chemical properties, such as enhanced solubility and the ability to form multiple hydrogen bonds .
Propiedades
IUPAC Name |
2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O6/c10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLROVJSUACAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCO)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891355 | |
| Record name | 2,2',2''-[Propane-1,2,3-triyltris(oxy)]tri(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31694-55-0, 21156-05-8 | |
| Record name | Ethoxylated glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31694-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′,2′′-[1,2,3-Propanetriyltris(oxy)]tris[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21156-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycereth-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021156058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.',.alpha.''-1,2,3-propanetriyltris[.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',2''-[Propane-1,2,3-triyltris(oxy)]tri(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',2''-propane-1,2,3-triyltrioxytriethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERETH-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHY4NJW64H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B36881.png)









